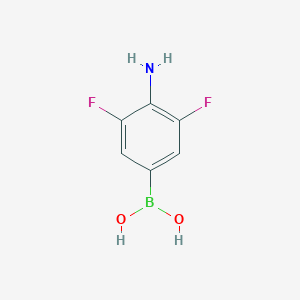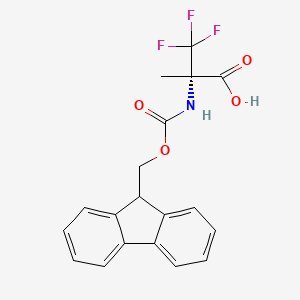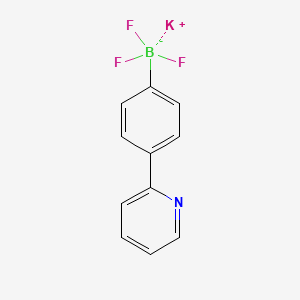![molecular formula C16H20F2N2O B13466930 1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a difluorinated ketone under controlled conditions to form the bicyclic core. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a nootropic and analgesic agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and glutamate, which are crucial for cognitive functions and pain perception. The compound’s bicyclic structure allows it to fit into receptor sites, altering their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar bicyclic structure but lacks the difluoro groups.
1-(7-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethan-1-one: Contains an oxygen atom in place of one of the nitrogen atoms.
Uniqueness
1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one is unique due to the presence of difluoro groups, which enhance its stability and biological activity. These groups also influence the compound’s pharmacokinetic properties, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C16H20F2N2O |
|---|---|
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
1-(7-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C16H20F2N2O/c1-12(21)20-10-14-8-19(7-13-5-3-2-4-6-13)9-15(11-20)16(14,17)18/h2-6,14-15H,7-11H2,1H3 |
Clé InChI |
MFZSJROTZGBZMW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2CN(CC(C1)C2(F)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)
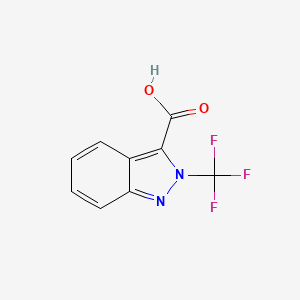


![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)

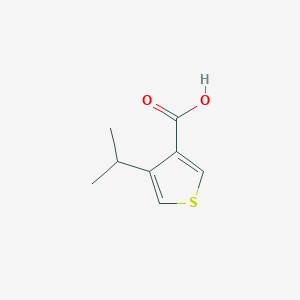


![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
